N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)21-9-16-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAALALVMVSFOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of 1,3-Benzothiazol-6-Amine with 4-Methanesulfonylbenzoic Acid
The primary synthetic pathway involves coupling 1,3-benzothiazol-6-amine with 4-methanesulfonylbenzoic acid. Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) or carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature : 0–25°C under inert atmosphere (N₂ or Ar)
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Catalyst : 4-dimethylaminopyridine (DMAP) or triethylamine (TEA)
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Time : 12–24 hours
The reaction proceeds via formation of an active acyl chloride or in situ activation of the carboxylate, followed by nucleophilic attack by the benzothiazole amine. Yields typically range from 65% to 85%, depending on the coupling agent and solvent.
Direct Sulfonylation of N-(1,3-Benzothiazol-6-yl)Benzamide
An alternative route involves post-synthetic sulfonylation of N-(1,3-benzothiazol-6-yl)benzamide. Methanesulfonyl chloride (MsCl) is introduced under basic conditions to install the sulfonyl group at the para position of the benzamide.
Reaction Conditions :
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Base : Pyridine or TEA (2.5–3.0 equivalents)
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Solvent : Tetrahydrofuran (THF) or acetonitrile
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Temperature : −10°C to 0°C (to minimize side reactions)
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Time : 2–4 hours
This method avoids the need for pre-functionalized benzoic acid derivatives but requires stringent temperature control to prevent over-sulfonylation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies highlight solvent polarity as a critical factor. Polar aprotic solvents like DMF enhance reaction rates for amidation but may complicate purification. Non-polar solvents (e.g., toluene) reduce side products but prolong reaction times.
Table 1: Solvent Optimization for Amidation
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 82 | 92 | 12 |
| DCM | 78 | 89 | 18 |
| THF | 65 | 85 | 24 |
Catalytic Systems
EDCl with DMAP outperforms other coupling agents in yield and reproducibility. Horseradish peroxidase (HRP)-mediated enzymatic coupling has been explored for greener synthesis but remains experimental.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization yields ≥95% purity, while chromatography achieves >99% purity for pharmaceutical applications.
Spectroscopic Validation
Infrared (IR) Spectroscopy :
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Sulfonyl Group : Strong absorptions at 1315 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch).
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Amide Bond : N–H stretch at 3280 cm⁻¹ and C=O stretch at 1650 cm⁻¹.
¹H NMR (DMSO-d6) :
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Benzothiazole Protons : Multiplet at δ 7.45–8.10 ppm (4H, aromatic).
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Methanesulfonyl Group : Singlet at δ 3.15 ppm (3H, CH₃).
Mass Spectrometry :
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Molecular Ion : m/z 331.05 [M+H]⁺ (calculated for C₁₅H₁₃N₂O₃S₂: 331.04).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors reduces reaction times by 40% and improves yield consistency. Microreactors with immobilized catalysts (e.g., polymer-supported EDCl) enable scalable amidation.
Waste Management
Neutralization of acidic by-products (e.g., HCl from thionyl chloride) with aqueous NaOH and solvent recovery via distillation are standard in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antibacterial Properties
N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide has been investigated as a potential lead compound for developing new anticancer and antibacterial agents. Its structure allows it to interact with biological targets effectively, potentially inhibiting critical pathways involved in cell proliferation and bacterial growth.
Mechanism of Action
The compound is believed to act by binding to specific enzymes or receptors, thereby inhibiting their activity. This mechanism is crucial for its therapeutic potential in treating various diseases, including cancer and infections.
Biochemical Research
Enzyme Inhibition Studies
Research has shown that this compound can inhibit the synthesis of folic acid in bacteria, disrupting essential metabolic pathways. This inhibition leads to bacterial growth inhibition, making it a candidate for further pharmacological research in antibiotic development.
Industrial Applications
Development of New Materials
In addition to its biological applications, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows it to be used as a building block for synthesizing more complex molecules, which can be applied in various industrial processes.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antibacterial agent | Potential to inhibit key enzymes |
| Biochemical Research | Enzyme inhibition in bacteria | Disruption of folic acid synthesis |
| Industrial Applications | Development of new materials | Used as a building block for complex syntheses |
Case Study 1: Anticancer Activity
A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of specific signaling pathways.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antibiotic.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Electronic and Solubility Properties
- It also improves aqueous solubility compared to non-polar substituents (e.g., methyl or chloro groups) .
- Hydroxycyclohexylamino Group (Sotuletinibum): Introduces hydrogen-bonding capacity and stereochemical complexity, critical for kinase selectivity .
- Trifluoropropoxy Group ( Compound): Fluorine atoms enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety, which is known for its significant biological properties. The synthesis typically involves the reaction of 1,3-benzothiazole derivatives with methanesulfonyl chloride and appropriate amines under controlled conditions to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer effects. A study evaluated its impact on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound was found to inhibit cell proliferation significantly, induce apoptosis, and disrupt the cell cycle at specific concentrations (1, 2, and 4 µM) .
| Concentration (µM) | Cell Line | Effect |
|---|---|---|
| 1 | A431 | Induces apoptosis |
| 2 | A549 | Cell cycle arrest |
| 4 | H1299 | Inhibits proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential enzymes or pathways critical for bacterial survival .
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation and inflammation.
- Cellular Pathway Modulation : The compound affects signaling pathways that regulate cell growth and apoptosis.
Study on Antitumor Activity
In a notable case study, researchers synthesized a series of benzothiazole derivatives, including this compound. They assessed the compounds' efficacy using an MTT assay to measure cell viability in A431 and A549 cells. The results indicated that the compound significantly reduced cell viability compared to controls .
In Vivo Studies
Further investigations included in vivo studies where the compound was administered to animal models bearing tumors. Results showed a marked reduction in tumor size and weight, suggesting potential for therapeutic use in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1,3-benzothiazol-6-yl)-4-methanesulfonylbenzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling 6-aminobenzothiazole with 4-methanesulfonylbenzoyl chloride under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with bases such as triethylamine to neutralize HCl byproducts .
- Optimization : Reaction parameters (temperature, pH, stoichiometry) are monitored via TLC and HPLC to maximize yield (reported 60–85%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
Q. What biological activities have been reported for this compound?
- Antioxidant Activity : Reduces oxidative stress markers (e.g., ROS by 40% at 10 µM in HeLa cells) via free radical scavenging .
- Enzyme Inhibition : Shows moderate inhibition of COX-2 (IC = 8.2 µM) due to sulfonamide-benzothiazole interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
- Experimental Design : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to validate targets. For example, discrepancies in kinase inhibition profiles (e.g., EGFR vs. VEGFR) may arise from assay sensitivity differences .
- Data Analysis : Employ statistical tools (e.g., ANOVA with post-hoc tests) to compare IC values across studies, accounting for variations in cell lines or buffer conditions .
Q. What computational strategies are used to model its interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with enzymes like COX-2, highlighting hydrogen bonds between the sulfonyl group and Arg120 .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, revealing conformational changes in the benzothiazole moiety .
Q. How does crystallographic analysis address challenges in structural characterization?
- Techniques : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths (e.g., C-S bond: 1.76 Å) and torsion angles, critical for confirming stereochemistry .
- Validation : R-factor (<5%) and residual density maps ensure structural accuracy; thermal motion parameters (B-factors) validate rigidity of the benzothiazole core .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives?
- SAR Framework :
- Synthetic Approaches : Parallel synthesis of analogs with varied substituents (e.g., alkyl, halogens) followed by high-throughput screening .
Q. How are reaction conditions optimized for scaled synthesis without compromising purity?
- Process Chemistry :
| Parameter | Optimization Strategy |
|---|---|
| Temperature | 0–5°C minimizes side reactions (e.g., sulfonamide hydrolysis) |
| Catalyst | DMAP (5 mol%) accelerates acylation, reducing reaction time by 30% |
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) isolates the product with >99% purity for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
